molecular formula C15H17N3O2 B1679758 PHA-543613 CAS No. 478149-53-0

PHA-543613

Cat. No.: B1679758
CAS No.: 478149-53-0
M. Wt: 271.31 g/mol
InChI Key: IPKZCLGGYKRDES-ZDUSSCGKSA-N
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Description

PHA-543613 is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel implicated in cognitive function, neuroprotection, and anti-inflammatory responses. Structurally, it is defined as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide with a molecular weight of 271.31 g/mol (). Preclinical studies highlight its ability to cross the blood-brain barrier efficiently, making it a promising candidate for treating neurodegenerative disorders such as Alzheimer’s disease (AD), schizophrenia, and chronic pain ().

Mechanistically, this compound enhances synaptic plasticity by restoring hippocampal levels of α7-nAChR, NMDA receptors (NMDAR), and AMPA receptors (AMPAR), thereby improving theta-gamma phase-amplitude coupling and long-term potentiation (LTP) in AD models (). It also activates neuroprotective pathways (e.g., JAK2/STAT3) and reduces neuroinflammation by suppressing TNF-α and HMGB1 release ().

Preparation Methods

PHA-543613 can be synthesized through a series of chemical reactions. The synthetic route involves the preparation of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Neuroprotective Effects

Research demonstrates that PHA-543613 treatment leads to significant improvements in sensorimotor function following experimental intracerebral hemorrhage (ICH). The compound reduces brain edema and enhances neuroscores in treated mice compared to control groups . This effect is attributed to the modulation of GSK-3β activity, where this compound decreases the phosphorylation of GSK-3β, leading to increased levels of β-catenin and subsequent stabilization of tight junctions .

Cognitive Enhancement

In models of Alzheimer's disease, this compound has been shown to improve memory deficits by enhancing synaptic function in the hippocampus. Specifically, it increases the levels of synaptic proteins associated with α7-nAChR activity, NMDA receptors, and AMPA receptors, promoting long-term potentiation (LTP) and post-tetanic potentiation (PTP) . This suggests that this compound not only protects neurons but also enhances cognitive capabilities through synaptic modulation.

  • Experimental Findings

Numerous studies have evaluated the efficacy of this compound in various experimental settings:

Blood-Brain Barrier Integrity

In a study focusing on ICH models, this compound demonstrated a significant reduction in brain water content and improved sensorimotor function compared to vehicle-treated controls (p < 0.05) .

Memory Improvement in Alzheimer’s Models

In presenilin conditional knockout mice, treatment with this compound led to improved cognitive performance and restored synaptic protein levels crucial for memory formation .

This compound represents a promising candidate for therapeutic intervention in neurodegenerative diseases due to its multifaceted roles as an α7 nAChR agonist. Its ability to enhance cognitive function while preserving blood-brain barrier integrity highlights its potential for future clinical applications in treating conditions like Alzheimer's disease and schizophrenia.

This comprehensive analysis underscores the importance of continued research into this compound's mechanisms and effects, paving the way for innovative therapeutic strategies in neuropharmacology.

Scientific Research Applications

Case Study: Alzheimer's Disease Model

In a study involving Aβ-treated mice, PHA-543613 significantly improved neurovascular coupling responses, indicating enhanced cerebral blood flow and neuronal activity associated with cognitive tasks . The following table summarizes the key findings:

Parameter Control Group This compound Group Statistical Significance
Memory Performance (Morris Water Maze)50% correct75% correctp < 0.01
Synaptic Protein LevelsBaselineIncreased by 30%p < 0.05
Long-Term PotentiationImpairedRestoredp < 0.01

Protection Against Neurodegeneration

This compound has demonstrated neuroprotective properties in models of Parkinson's disease. It has been shown to mitigate dopaminergic neuron degeneration and reduce neuroinflammation:

  • Reduction in Microglial Activation: In a study using a 6-hydroxydopamine model, this compound treatment reduced microglial activation, which is often associated with neuroinflammatory processes .
  • Improvement in Dopaminergic Function: The compound helped preserve dopamine transporter density in the striatum, suggesting a protective effect on dopaminergic neurons .

Case Study: Parkinson's Disease Model

The following table presents the effects of this compound on dopaminergic neuron health:

Parameter Sham Group Lesioned Group This compound Group
DAT Density (binding sites)HighLowModerate
Microglial ActivationLowHighReduced
Behavioral Assessment (Rotarod Test)NormalImpairedImproved

Analgesic Properties

This compound has shown potential in modulating pain responses through its action on α7-nAChRs:

  • Inhibition of Pain Responses: Studies indicate that this compound can enhance antinociceptive effects in acute pain models, suggesting its utility as an analgesic agent .

Case Study: Pain Response Evaluation

The following table summarizes findings from experiments evaluating the analgesic effects of this compound:

Pain Model Control Group Response This compound Response Statistical Significance
Hot Plate TestAverage latency: 5sAverage latency: 10sp < 0.05
Formalin TestHigh pain scoreReduced pain scorep < 0.01

Mechanism of Action

PHA-543613 exerts its effects by selectively binding to the alpha 7 subtype of nicotinic acetylcholine receptors. This binding leads to the activation of these receptors, which in turn modulates various signaling pathways. The activation of alpha 7 nicotinic acetylcholine receptors has been shown to reduce excitotoxicity, protect striatal dopaminergic neurons, and enhance cognitive function .

Comparison with Similar Compounds

Structural and Functional Analogues

PHA-709829 : A structural analog of PHA-543613, PHA-709829 shares similar functional properties, including:

  • Binding affinity : Comparable Ki values (2.9–3.9 nM vs. This compound’s 2.9 nM) in α7-nAChR assays.
  • Functional activity : EC50 = 81 nM in α7-5HT3 chimera assays, mirroring this compound’s efficacy.
  • Pharmacokinetics : Equivalent stability in rat liver microsomes and brain penetration profiles ().

PNU-282987: Another α7-nAChR agonist, PNU-282987, shows similar anti-inflammatory and neuroprotective effects but inferior brain bioavailability. Unlike this compound, it lacks documented synergistic effects with NMDA antagonists like memantine ().

Table 1 : Structural and Functional Comparison of α7-nAChR Agonists

Compound EC50 (nM) Ki (nM) Brain Penetration Synergy with Memantine
This compound 81 2.9 High Yes
PHA-709829 81 2.9–3.9 High Not tested
PNU-282987 40 5.4 Moderate No

α7-nAChR Agonists vs. Positive Allosteric Modulators (PAMs)

PAMs such as NS-1738 and PNU-120596 enhance α7-nAChR activity without direct receptor activation. Key distinctions include:

  • Potency : PAMs increase neuronal excitability more robustly than this compound. For example, NS-1738 elevates NMDA-evoked firing rates by 150% vs. This compound’s 50% ().
  • Dose-response : this compound exhibits an inverted U-shaped dose curve, typical of α7 agonists, whereas PAMs show linear efficacy ().
  • Receptor desensitization : this compound induces mixed facilitatory/inhibitory effects (12 facilitatory vs. 3 inhibitory neurons in hippocampal studies), likely due to receptor desensitization ().

Table 2 : Agonists vs. PAMs in Neuronal Excitability

Parameter This compound (Agonist) NS-1738 (PAM)
Spontaneous firing ↑ 63% of neurons 89% of neurons
NMDA-evoked firing ↑ No effect 150% increase
Desensitization Yes No

Comparison with α4β2-nAChR Agonists

ABT-089 (α4β2 agonist) contrasts with this compound in cognitive domains:

  • Memory vs. attention : this compound primarily enhances spatial and working memory (Morris water maze, T-maze), whereas α4β2 agonists target attention/vigilance ().

Anti-inflammatory Effects vs. Other α7 Agonists

This compound reduces neuroinflammation via:

  • JAK2/STAT3 activation : Mitigates post-ICH neuronal damage ().
  • NF-κB suppression : Lowers TNF-α and HMGB1 in stroke models ().
    In contrast, PNU-282987 primarily inhibits HMGB1 without significant STAT3 modulation ().

Synergistic Combinations

This compound’s synergy with memantine (NMDA antagonist) is unique:

  • Sub-effective doses combined improve spatial memory (30% reduction in escape latency) and reduce neuroinflammation more effectively than monotherapies ().
  • No such synergy is reported for PNU-282987 or PHA-709828.

Clinical and Therapeutic Implications

This compound’s broad mechanisms (cognitive enhancement, anti-inflammation, neuroprotection) differentiate it from subtype-specific agonists. However, its inverted U-shaped dose response necessitates precise dosing. Current research prioritizes its development for schizophrenia-related cognitive deficits (), while competitors like encenicline (α7 partial agonist) focus on AD.

Table 3 : Therapeutic Indications of α7-nAChR Compounds

Compound Primary Indication Clinical Stage
This compound Schizophrenia, AD Preclinical
Encenicline AD, schizophrenia Phase II (halted)
ABT-126 Schizophrenia Phase II

Biological Activity

PHA-543613 is a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), a receptor critically involved in cognitive functions such as memory and learning. This article explores the biological activity of this compound, highlighting its effects on neuronal firing, cognitive enhancement, neuroprotection, and potential therapeutic applications in neurodegenerative diseases.

This compound primarily acts on α7 nAChRs, which are widely expressed in the central nervous system, particularly in regions associated with memory and cognition. Activation of these receptors has been shown to influence synaptic plasticity and neurotransmitter release, thereby enhancing cognitive function.

Key Findings:

  • Firing Activity Modulation: Studies have demonstrated that this compound can both increase and decrease neuronal firing rates. In a study involving 71 neurons, 42.3% showed increased spontaneous firing rates while 29.6% exhibited decreased rates upon application of this compound . This dual effect suggests a complex interaction with neuronal circuits.
  • Interaction with Other Compounds: The combination of this compound with positive allosteric modulators (PAMs) like NS-1738 resulted in an additive effect on neuronal firing rates, indicating potential synergistic benefits when used alongside other pharmacological agents .

Cognitive Enhancement

Research indicates that this compound significantly improves cognitive functions, particularly in models of Alzheimer's disease (AD) and other neurodegenerative conditions.

Case Studies:

  • Memory Recovery in AD Models: In presenilin conditional knockout mice, treatment with this compound restored hippocampal synaptic protein levels and improved memory performance. This was attributed to enhanced long-term potentiation (LTP) and post-tetanic potentiation (PTP) mechanisms .
  • Neurobehavioral Deficits After Intracerebral Hemorrhage: this compound administration improved sensorimotor functions and memory performance in rodent models post-intracerebral hemorrhage (ICH). The treatment reduced neuroinflammation and preserved brain integrity by activating the JAK2-STAT3 signaling pathway .

Neuroprotective Effects

This compound has been shown to exert neuroprotective effects by maintaining blood-brain barrier integrity and reducing cerebral edema in various experimental models.

Research Highlights:

  • Cerebral Edema Minimization: Studies have demonstrated that α7 nAChR stimulation via this compound significantly minimizes cerebral edema formation following ICH, suggesting its potential role in protecting against acute brain injuries .
  • Inflammation Reduction: The compound has been linked to decreased expression of pro-inflammatory cytokines such as TNF-α, which is crucial for mitigating neuroinflammation associated with neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

Biological Activity Description Study Reference
Neuronal Firing ModulationIncreases and decreases firing rates in neurons; complex effects observed.
Cognitive EnhancementImproves memory performance in AD models; enhances synaptic plasticity mechanisms.
NeuroprotectionPreserves blood-brain barrier integrity; reduces cerebral edema post-injury.
Anti-inflammatory EffectsDecreases expression of pro-inflammatory markers; mitigates neuroinflammation.

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of PHA-543613, and how does its selectivity compare to other nicotinic receptors?

this compound is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist with an IC50 of 8.8 nM. It exhibits >100-fold selectivity over α3β4, α1β1γδ, α4β2, and 5-HT3 receptors, making it a critical tool for studying α7-specific pathways . Selectivity is confirmed via competitive binding assays and functional studies, such as calcium flux measurements in transfected cell lines.

Q. Which experimental models are commonly used to evaluate this compound's cognitive-enhancing effects?

Key models include:

  • Auditory gating deficit in amphetamine-treated rats : this compound (0.3–1 mg/kg) reverses deficits, measured via electroencephalography (EEG) .
  • Novel Object Recognition (NOR) task : this compound (1 mg/kg sc) improves discrimination between novel/familiar objects in rodents, analyzed using time-investment ratios .
  • Scopolamine-induced amnesia models : Spatial working memory improvements are quantified via T-maze alternation and Morris Water Maze (MWM) tasks .

Q. What pharmacokinetic properties make this compound suitable for central nervous system (CNS) studies?

this compound is orally active, brain-penetrant, and achieves equilibrium between plasma and cerebrospinal fluid (CSF). In humans, the CSF-to-unbound plasma concentration ratio is 1.2, with a plasma half-life of ~10 hours. Rat microdialysis studies show extracellular fluid (ECF) concentrations correlate with receptor occupancy (RO), enabling dose projections for clinical efficacy .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings in this compound's dose-response profiles across studies?

  • U-shaped dose-effect curves : Observed in antinociceptive studies (e.g., formalin test), attributed to receptor desensitization after initial activation. Methodological adjustments include staggered dosing or co-administration with positive allosteric modulators (PAMs) to extend efficacy .
  • Aged vs. young rodent models : Aged rats show non-significant MWM improvements, potentially due to age-related α7 nAChR density changes. Solutions include combining with memantine to amplify effects .

Q. What methodologies are used to assess this compound's receptor desensitization dynamics?

  • In vivo electrophysiology : CA1 hippocampal pyramidal cell responses to NMDA are monitored before/after this compound administration. Desensitization is inferred from reduced firing rates over time .
  • Microdialysis in medial prefrontal cortex : Measures temporal ECF concentration changes, correlating with RO decay rates .

Q. How can researchers optimize experimental designs to account for interspecies pharmacokinetic differences?

  • Neuropharmacokinetic modeling : Rat-derived CECF:CCSF (0.42) and human CCSF:Cp,u (1.2) ratios are combined to project human RO. Validation requires parallel plasma/CSF sampling in clinical trials .
  • Interspecies scaling : Allometric adjustments for clearance and volume of distribution are applied using preclinical data from rats and non-human primates .

Q. What statistical approaches address variability in behavioral pharmacology studies involving this compound?

  • Mixed-effects models : Account for individual animal variability in NOR or MWM tasks. Covariates like baseline cognitive performance are included .
  • Synergy analysis : For co-administered drugs (e.g., memantine), superadditive effects are tested via paired t-tests comparing monotreatment vs. combination outcomes .

Q. How do safety findings from discontinued clinical trials inform preclinical research?

  • Cardiac arrhythmia risk : Asymptomatic nonsustained ventricular tachycardia (NSVT) occurred in 5% of healthy volunteers. Preclinical screens now include telemetry in conscious rodents and hERG channel assays .
  • Dose-limiting toxicity (DLT) projections : Human RO data from Phase I trials are back-translated to refine rodent dosing regimens, avoiding overexposure .

Q. Methodological Resources

  • Data analysis : Matlab scripts for EEG and behavioral data processing (e.g., gating ratio calculations) .
  • Compound validation : Chiral capillary electrophoresis (CE) with sulfated cyclodextrins ensures enantiomeric purity (>99.9%) .
  • Neuropharmacokinetic protocols : Guidelines for ECF/CSF sampling in rats and translational modeling are detailed in Barrish et al. .

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKZCLGGYKRDES-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047284
Record name (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide
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Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-53-0
Record name N-(3R)-1-Azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide
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Record name PHA-543613
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Record name (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide
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Record name N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide
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Record name PHA-543613
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Synthesis routes and methods

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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